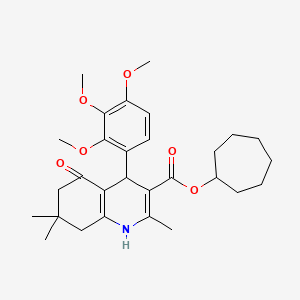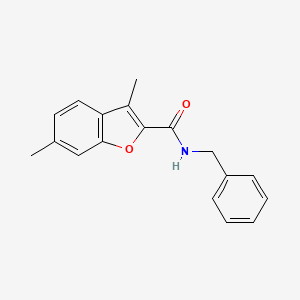![molecular formula C12H17N3O3 B5215329 N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
N-[3-(dimethylamino)propyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-3-nitrobenzamide (DMNQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. This chemical is a redox-cycling agent that generates reactive oxygen species (ROS) and has been shown to induce oxidative stress in cells. The purpose of
作用机制
N-[3-(dimethylamino)propyl]-3-nitrobenzamide generates ROS through redox cycling, which involves the transfer of electrons between this compound and cellular components such as NADH and NADPH. This process results in the production of superoxide anion, hydrogen peroxide, and other ROS that can damage cellular components such as DNA, proteins, and lipids. This compound has also been shown to deplete cellular glutathione levels, which can further exacerbate oxidative stress.
Biochemical and Physiological Effects:
This compound-induced oxidative stress can lead to a variety of biochemical and physiological effects, including DNA damage, protein oxidation, lipid peroxidation, and mitochondrial dysfunction. These effects can contribute to the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been shown to activate the NF-κB pathway, which plays a critical role in inflammation and immune responses.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(dimethylamino)propyl]-3-nitrobenzamide in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of ROS on cellular processes without the confounding factors that may be present in other models of oxidative stress. However, this compound has limitations as well. It can be toxic to cells at high concentrations, and its effects may be cell-type specific. Additionally, the use of this compound may not accurately reflect the physiological conditions of oxidative stress in vivo.
未来方向
There are several future directions for research on N-[3-(dimethylamino)propyl]-3-nitrobenzamide. One area of interest is the development of new redox-cycling agents that can generate ROS with greater specificity and efficiency. Another direction is the investigation of the role of this compound-induced oxidative stress in the development of various diseases. Finally, the use of this compound in combination with other agents such as antioxidants or chemotherapeutic drugs may provide new avenues for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a powerful tool for studying the effects of oxidative stress on cellular processes. Its ability to induce ROS in a controlled manner has made it a valuable tool in scientific research. However, its limitations must be considered when interpreting results. Future research on this compound and other redox-cycling agents may provide new insights into the role of oxidative stress in disease development and may lead to the development of new treatments for various diseases.
合成方法
N-[3-(dimethylamino)propyl]-3-nitrobenzamide is synthesized by reacting 3-nitrobenzoyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as triethylamine. The resulting product is a yellow-orange powder that is soluble in organic solvents such as DMSO and DMF.
科学研究应用
N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been used extensively in scientific research to induce oxidative stress in cells and to study the effects of ROS on cellular processes. It has been shown to induce apoptosis in cancer cells and to activate the NF-κB pathway in immune cells. This compound has also been used as a tool to study the effects of oxidative stress on mitochondrial function and to investigate the role of ROS in aging and age-related diseases.
属性
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14(2)8-4-7-13-12(16)10-5-3-6-11(9-10)15(17)18/h3,5-6,9H,4,7-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFMMVHWUWNDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide](/img/structure/B5215260.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)